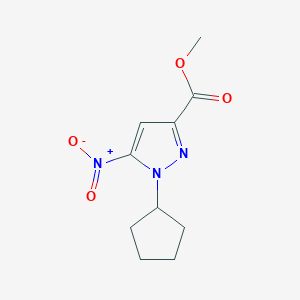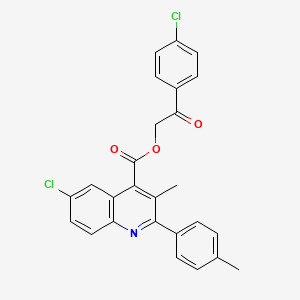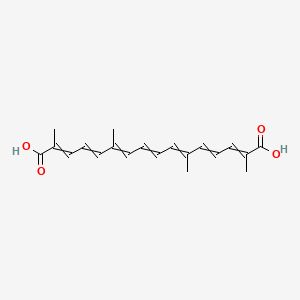
N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ベンジル-3-オキソ-2-(2-オキソピリジン-1-イル)-3-フェニルプロパンアミドは、アミド類に属する有機化合物です。
準備方法
合成経路と反応条件
N-ベンジル-3-オキソ-2-(2-オキソピリジン-1-イル)-3-フェニルプロパンアミドの合成には、通常、複数段階の有機反応が含まれます。考えられる合成経路の1つは次のとおりです。
アミド結合の形成: これは、ベンジルアミンを適切な酸塩化物または無水物と塩基性条件下で反応させることで実現できます。
ピリジニル基の導入: この段階は、ピリジン誘導体が導入される求核置換反応を含む可能性があります。
ケトン基の形成: PCC(ピリジニウムクロロクロメート)またはKMnO4(過マンガン酸カリウム)などの試薬を使用した酸化反応を用いて、ケトン官能基を導入できます。
工業生産方法
このような化合物の工業生産方法は、多くの場合、同様の合成経路を含みますが、大規模生産に最適化されています。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、収率と選択性を向上させるための触媒の使用が含まれます。
化学反応の分析
反応の種類
N-ベンジル-3-オキソ-2-(2-オキソピリジン-1-イル)-3-フェニルプロパンアミドは、次のようなさまざまな化学反応を起こすことができます。
酸化: ケトン基は、強力な酸化剤を使用してさらにカルボン酸に酸化することができます。
還元: ケトン基は、NaBH4(水素化ホウ素ナトリウム)などの還元剤を使用してアルコールに還元できます。
置換: ベンジル基とピリジニル基は、求電子置換反応と求核置換反応に関与できます。
一般的な試薬と条件
酸化: KMnO4、PCC
還元: NaBH4、LiAlH4
置換: ハロゲン化剤、アミンまたはチオールなどの求核剤
主要な生成物
酸化: カルボン酸
還元: アルコール
置換: 使用される試薬に応じて、さまざまな置換誘導体
科学研究への応用
医薬品化学: 特定の酵素や受容体の阻害剤を設計する際に、創薬のための足場として。
材料科学: 特定の特性を持つポリマーや高度な材料を合成するためのビルディングブロックとして。
生物学的研究: 分子レベルで生物学的経路と相互作用を研究するためのプローブとして。
科学的研究の応用
Medicinal Chemistry: As a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: As a building block for the synthesis of polymers or advanced materials with specific properties.
Biological Studies: As a probe to study biological pathways and interactions at the molecular level.
作用機序
N-ベンジル-3-オキソ-2-(2-オキソピリジン-1-イル)-3-フェニルプロパンアミドのような化合物の作用機序は、通常、次のことを含みます。
分子標的: 特定のタンパク質または酵素に結合し、その活性を変化させます。
関与する経路: シグナル伝達経路の調節、酵素活性の阻害、またはDNA/RNAとの相互作用。
類似化合物の比較
類似化合物
N-ベンジル-3-オキソ-2-(2-オキソピリジン-1-イル)-3-フェニルプロパンアミド: は、次のような他のアミドやケトンと比較することができます。
独自性
構造の複雑さ: 複数の官能基(アミド、ケトン、ピリジニル、フェニル)が存在することは、さまざまな用途に適した汎用性の高い化合物となっています。
反応性: これらの官能基の組み合わせにより、さまざまな化学反応が可能になり、有機合成における貴重な中間体となっています。
類似化合物との比較
Similar Compounds
N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide: can be compared with other amides and ketones such as:
Uniqueness
Structural Complexity: The presence of multiple functional groups (amide, ketone, pyridinyl, and phenyl) makes it a versatile compound for various applications.
Reactivity: The combination of these functional groups allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C21H18N2O3 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-benzyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C21H18N2O3/c24-18-13-7-8-14-23(18)19(20(25)17-11-5-2-6-12-17)21(26)22-15-16-9-3-1-4-10-16/h1-14,19H,15H2,(H,22,26) |
InChIキー |
WCKKRCFWPGOFLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461730.png)
![(4E)-4-{[4-(Dimethylamino)phenyl]methylidene}-2,5-diphenylpyrazol-3-one](/img/structure/B12461734.png)

![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)
![2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B12461758.png)
![3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12461762.png)

![1-[(2,4-Dichlorobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12461779.png)

![9-Ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12461795.png)
![2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)

![4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B12461806.png)
![3,5-Dimethylphenyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12461820.png)
